For instance, the synthesis of 5-(4-chlorophenyl)-3-(1-(4-chlorobenzyl)piperidin-4-yl)pyrazole (3) involved the exploration of different substituents on a pyrazole core []. While this specific example doesn't involve a -CF3 group, it exemplifies the importance of substituent modifications in drug discovery.
For example, the development of (–)-(R)-3-(2-hydroxymethylindanyl-4-oxy)phenyl-4,4,4-trifluoro-1-sulfonate (BAY 38-7271) as a cannabinoid receptor agonist involved incorporating various structural elements, highlighting the importance of specific structural features for target binding and biological activity [].
For example, 1-(2-chlorophenyl)-6-[(2R)-3,3,3-trifluoro-2-methylpropyl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-one (BAY 73-6691) acts as a potent and selective inhibitor of phosphodiesterase 9 (PDE9) []. While the specific mechanism of action of BAY 73-6691 isn't fully elucidated in the provided abstract, it likely involves binding to the active site of PDE9 and inhibiting its enzymatic activity.
For example, research into the development of novel glucose transporter inhibitors led to compound 30 {5-(4-hydroxy-3-trifluoromethylbenzylidene)-3-[4,4,4-trifluoro-2-methyl-2-(2,2,2-trifluoroethyl)butyl]thiazolidine-2,4-dione}, highlighting the potential of incorporating trifluoromethyl groups into therapeutic agents [].
CAS No.: 53527-28-9
CAS No.: 207234-00-2
CAS No.: 19407-28-4
CAS No.: 53417-29-1